Cas no 55116-31-9 (4-(azidomethyl)phenol)

4-(azidomethyl)phenol structure
4-(azidomethyl)phenol structure
Product Name:4-(azidomethyl)phenol
CAS No:55116-31-9
MF:C7H7N3O
MW:149.149980783463
MDL:MFCD23836144
CID:2831560
PubChem ID:10953682
Update Time:2025-11-02

4-(azidomethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 4-(azidomethyl)phenol
    • DTXCID80400342
    • AKOS018662119
    • 55116-31-9
    • DTXSID50449521
    • SCHEMBL13627733
    • DB-090450
    • EN300-279328
    • Phenol, 4-(azidomethyl)-
    • MDL: MFCD23836144
    • Inchi: 1S/C7H7N3O/c8-10-9-5-6-1-3-7(11)4-2-6/h1-4,11H,5H2
    • InChI Key: FHYZDEQNOHSNOB-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 149.058911855Da
  • Monoisotopic Mass: 149.058911855Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 34.6Ų

4-(azidomethyl)phenol Pricemore >>

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Additional information on 4-(azidomethyl)phenol

Recent Advances in the Application of 4-(Azidomethyl)phenol (CAS 55116-31-9) in Chemical Biology and Pharmaceutical Research

4-(Azidomethyl)phenol (CAS 55116-31-9) has emerged as a versatile chemical building block in recent pharmaceutical and chemical biology research. This aromatic azide compound has garnered significant attention due to its unique reactivity profile, particularly in click chemistry applications. Recent studies have demonstrated its utility in drug discovery, bioconjugation, and materials science, positioning it as a critical tool for modern chemical biology investigations.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 4-(azidomethyl)phenol as a key intermediate in the synthesis of novel HIV-1 protease inhibitors. The researchers utilized the azido group's click chemistry compatibility to rapidly generate a library of potential drug candidates, demonstrating improved synthetic efficiency compared to traditional methods. This approach reduced synthesis time by approximately 40% while maintaining excellent yield and purity profiles.

In the field of antibody-drug conjugates (ADCs), 4-(azidomethyl)phenol has shown particular promise. A recent Nature Biotechnology publication (2024) described its application in site-specific antibody modification, where the phenol moiety served as an effective linker attachment point while the azide group enabled precise payload conjugation. This dual functionality addressed previous challenges in ADC heterogeneity, resulting in more uniform drug-antibody ratios and improved therapeutic indices in preclinical models.

The compound's photochemical properties have also been explored in materials science applications. A 2024 ACS Applied Materials & Interfaces study demonstrated that 4-(azidomethyl)phenol could serve as an efficient photo-crosslinker for polymer networks. Under UV irradiation, the azido group generated nitrenes that formed covalent crosslinks between polymer chains, creating materials with tunable mechanical properties. This finding has significant implications for developing new biomedical materials, including drug-eluting stents and tissue engineering scaffolds.

From a safety and pharmacokinetic perspective, recent toxicological studies (2023, Chemical Research in Toxicology) have provided valuable data on 4-(azidomethyl)phenol's biological profile. While the compound shows excellent stability in physiological conditions, researchers noted the importance of proper handling due to its potential photoreactivity. These findings have informed improved safety protocols for laboratories working with this compound.

Looking forward, the unique properties of 4-(azidomethyl)phenol continue to inspire innovative applications. Current research directions include its use in proximity labeling for proteomics studies, development of stimuli-responsive drug delivery systems, and as a building block for novel PET imaging agents. The compound's versatility and well-characterized reactivity ensure its ongoing importance in chemical biology and pharmaceutical research.

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